Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Brand Name:
Vulcanchem
CAS No.:
529474-73-5
VCID:
VC0023976
InChI:
InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3/t8-,9+/m1/s1
SMILES:
CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O
Molecular Formula:
C10H13NO5
Molecular Weight:
227.21 g/mol
Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
CAS No.: 529474-73-5
Reference Standards
VCID: VC0023976
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol
CAS No. | 529474-73-5 |
---|---|
Product Name | Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide |
Molecular Formula | C10H13NO5 |
Molecular Weight | 227.21 g/mol |
IUPAC Name | ethyl (2S,3R)-2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate |
Standard InChI | InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3/t8-,9+/m1/s1 |
Standard InChIKey | QPEVIMSXVHVXOC-BDAKNGLRSA-N |
Isomeric SMILES | CCOC(=O)[C@H]([C@@H](C1=CC=CC=[N+]1[O-])O)O |
SMILES | CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O |
Canonical SMILES | CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O |
Synonyms | (αS,βR)-α,β-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide_x000B_ |
PubChem Compound | 12191290 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume